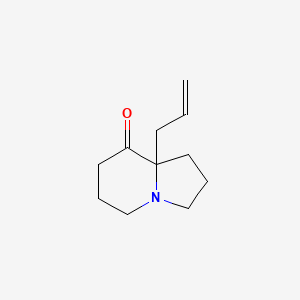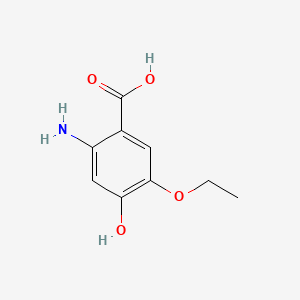
(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(D-BPA13,TYR19)-MCH is a neuropeptide that belongs to the melanin-concentrating hormone (MCH) family. It is found in humans, mice, and rats and is involved in various physiological processes, including energy homeostasis, feeding behavior, and sleep regulation. In recent years, (D-BPA13,TYR19)-MCH has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
(D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) has been extensively studied in various scientific research fields, including neuroscience, endocrinology, and pharmacology. It has been shown to play a crucial role in regulating feeding behavior, energy homeostasis, and sleep-wake cycles. (D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) has also been implicated in the pathophysiology of various diseases, including obesity, diabetes, and sleep disorders. Therefore, it has emerged as a potential therapeutic target for these diseases.
Wirkmechanismus
(D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) exerts its effects by binding to the (D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) receptor 1 ((D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT)R1), which is a G-protein-coupled receptor (GPCR). Upon binding, (D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) activates various intracellular signaling pathways, leading to the modulation of neuronal activity and the regulation of feeding behavior, energy homeostasis, and sleep-wake cycles.
Biochemical and Physiological Effects:
(D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) has been shown to have various biochemical and physiological effects. It promotes food intake and body weight gain by increasing appetite and reducing energy expenditure. (D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) also regulates glucose homeostasis by modulating insulin secretion and glucose uptake. In addition, it plays a role in the regulation of sleep-wake cycles by promoting sleep and reducing wakefulness.
Vorteile Und Einschränkungen Für Laborexperimente
(D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) has several advantages for lab experiments. It is stable and can be easily synthesized using SPPS techniques. It also has a high affinity for (D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT)R1, which makes it an ideal tool for studying the physiological and pharmacological effects of (D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT)R1 activation. However, (D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) has some limitations for lab experiments. It is relatively expensive, and its effects may vary depending on the species and strain of the animal model used.
Zukünftige Richtungen
(D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) has several potential future directions in scientific research. It may be used as a therapeutic target for various diseases, including obesity, diabetes, and sleep disorders. It may also be used as a tool for studying the physiological and pharmacological effects of (D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT)R1 activation. Further research is needed to fully understand the mechanisms underlying the effects of (D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) and its potential therapeutic applications.
Synthesemethoden
(D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The peptide chain is then cleaved from the support and purified using high-performance liquid chromatography (HPLC) to obtain the final product.
Eigenschaften
CAS-Nummer |
183606-10-2 |
|---|---|
Produktname |
(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) |
Molekularformel |
C116H164N30O27S4 |
Molekulargewicht |
2539.011 |
InChI |
InChI=1S/C116H164N30O27S4/c1-61(2)49-80-97(156)129-58-91(149)130-74(27-17-43-125-114(119)120)102(161)145-94(63(5)6)111(170)141-83(52-65-31-35-68(36-32-65)95(154)67-23-13-10-14-24-67)104(163)135-79(29-19-45-127-116(123)124)112(171)146-46-20-30-89(146)110(169)144-88(109(168)139-84(54-69-57-128-73-26-16-15-25-71(69)73)106(165)132-76(39-40-90(118)148)99(158)142-86(113(172)173)53-66-33-37-70(147)38-34-66)60-177-176-59-87(108(167)134-78(42-48-175-8)100(159)137-80)143-98(157)75(28-18-44-126-115(121)122)131-103(162)81(50-62(3)4)138-101(160)77(41-47-174-7)133-107(166)85(56-93(152)153)140-105(164)82(51-64-21-11-9-12-22-64)136-96(155)72(117)55-92(150)151/h9-16,21-26,31-38,57,61-63,72,74-89,94,128,147H,17-20,27-30,39-56,58-60,117H2,1-8H3,(H2,118,148)(H,129,156)(H,130,149)(H,131,162)(H,132,165)(H,133,166)(H,134,167)(H,135,163)(H,136,155)(H,137,159)(H,138,160)(H,139,168)(H,140,164)(H,141,170)(H,142,158)(H,143,157)(H,144,169)(H,145,161)(H,150,151)(H,152,153)(H,172,173)(H4,119,120,125)(H4,121,122,126)(H4,123,124,127)/t72-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83+,84-,85-,86-,87-,88-,89-,94-/m0/s1 |
InChI-Schlüssel |
BPELSCSTXKDVRG-CCNPXSCZSA-N |
SMILES |
CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)CCCNC(=N)N)CC7=CC=C(C=C7)C(=O)C8=CC=CC=C8)C(C)C)CCCNC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,6aS)-3,3-difluoro-6,6a-dihydro-3aH-cyclopenta[b]furan-2-one](/img/structure/B574259.png)
![[1,3]Oxazolo[2,3,4-cd]pyrrolizine](/img/structure/B574260.png)
![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide](/img/structure/B574263.png)

![[3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;methanesulfonic acid](/img/structure/B574265.png)


![2-[2-(1-Methoxyethyl)phenyl]-3,4-dimethyl-5-phenyl-1,3,2-oxazaborolidine](/img/structure/B574277.png)